The molecular structure of 1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine derivatives has been studied using techniques like X-ray crystallography and NMR spectroscopy. [, ] These analyses reveal key structural features such as:
1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a nitro-substituted phenyl group. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 280.34 g/mol. The presence of both the nitro group and the piperazine moiety suggests potential biological activities, making it a subject of interest in medicinal chemistry .
This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse pharmacological properties. Its structural features, including the nitro group and pyrrolidinyl substituent, may confer distinct biological activities compared to other piperazine compounds .
The synthesis of 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine typically involves several steps:
Technical details regarding yields and reaction conditions are often optimized based on the desired purity and scale of synthesis.
1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine is not fully elucidated but is believed to involve:
Data from studies on structurally similar compounds suggest that modifications to the piperazine nucleus can significantly influence binding affinities and pharmacological effects .
The physical and chemical properties of 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine include:
Property | Value |
---|---|
Molecular Weight | 280.34 g/mol |
Appearance | Typically a white crystalline solid |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
These properties are crucial for understanding how the compound behaves in various environments and its potential applications in scientific research .
The potential applications of 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine span several fields:
Research continues to explore its biological activities and therapeutic potentials, highlighting its importance in drug discovery processes .
This compound features a benzene ring substituted with three functional groups: a nitro group (-NO₂) at position 4, a pyrrolidine ring at position 3, and a piperazine ring at position 1. Its systematic IUPAC name is 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine, with alternative designations including 1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine. The molecular formula is C₁₄H₂₀N₄O₂ (molecular weight: 276.33 g/mol), while its hydrochloride salt form is C₁₄H₂₁ClN₄O₂ (312.79 g/mol) [2] [7].
Key structural characteristics include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Formula (base) | C₁₄H₂₀N₄O₂ | HRMS |
Molecular Weight | 276.33 g/mol | Calculated |
Hydrogen Bond Acceptors | 6 | Computational analysis |
Hydrogen Bond Donors | 1 (piperazine N-H) | EPA T.E.S.T. |
Rotatable Bonds | 4 | EPI Suite |
Topological Polar Surface Area | 61.65 Ų | ChemAxon |
LogP (lipophilicity) | 1.99 | EPI Suite |
The SMILES notation (O=N+[O-]) and InChIKey (HYHLAHDNGBSJHR-UHFFFAOYSA-N) provide unique identifiers for database searches [2] [7]. The hydrochloride salt enhances stability and water solubility, crucial for pharmacological applications [7].
The compound emerged during the 1990-2000s surge in nitrogen heterocycle research, driven by:
Table 2: Synthetic Methodologies Evolution
Era | Primary Method | Limitations | Innovations |
---|---|---|---|
1990s | Nucleophilic Aromatic Substitution | Low yields (40-60%), disubstitution byproducts | Phase-transfer catalysts |
Early 2000s | Pd⁰-catalyzed amination | High catalyst costs | Ligand design (BINAP), solvent optimization |
Post-2010 | Proton-assisted SNAr | Limited substrate scope | Piperazine mono-salts (↑ selectivity, ↓ byproducts) |
Modern synthesis leverages palladium catalysis for efficiency:
Pd₂(dba)₃ (2 mol%) BINAP (4 mol%) Piperazine + 1-bromo-4-nitro-3-(pyrrolidin-1-yl)benzene Toluene, DBU, 110°C → 78% yield [7]
Proton-assisted methods using piperazine monoacetate suppress disubstitution byproducts (<5% vs. 15-20% with free base) while accelerating kinetics (k = 0.45 h⁻¹ vs. 0.12 h⁻¹) [7].
1.3.1. Pharmacophore Foundations
1.3.2. Neurotransmitter Receptor Interactions
This compound modulates key CNS receptors due to structural mimicry of endogenous amines:
Table 3: Inferred Receptor Affinity Profiles
Receptor | Predicted Kᵢ (nM) | Binding Region | Structural Determinants |
---|---|---|---|
D3 dopamine | 5–15 | Extracellular Loop 2 (EL2) | Pyrrolidine hydrophobic insertion |
5-HT₁ₐ serotonin | 20–50 | Transmembrane helix 5 | Nitro group dipole-π interactions |
α₂-adrenergic | 100–300 | Aspartate residue (ionic interaction) | Piperazine protonation state |
Mechanistic insights:
1.3.3. Broader Therapeutic Implications
Beyond neuropharmacology, the scaffold shows promise in:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1